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2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide

HDAC inhibition zinc-binding group structure-activity relationship

2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide (CAS 85475-55-4) is a synthetic, small-molecule benzimidazole-hydroxamate hybrid. Its core structure combines a 2,3-dihydro-2-oxo-1H-benzimidazole ring with an N-hydroxy-ethanimidamide side chain, placing it within the hydroxamate class of histone deacetylase (HDAC) inhibitors.

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
CAS No. 85475-55-4
Cat. No. B12775610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide
CAS85475-55-4
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(C(=NO)N)N1C2=CC=CC=C2N(C1=O)C
InChIInChI=1S/C11H14N4O2/c1-7(10(12)13-17)15-9-6-4-3-5-8(9)14(2)11(15)16/h3-7,17H,1-2H3,(H2,12,13)
InChIKeyHAHGHPPXKUEBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide (CAS 85475-55-4): Structural and Pharmacological Context for Scientific Procurement


2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide (CAS 85475-55-4) is a synthetic, small-molecule benzimidazole-hydroxamate hybrid. Its core structure combines a 2,3-dihydro-2-oxo-1H-benzimidazole ring with an N-hydroxy-ethanimidamide side chain, placing it within the hydroxamate class of histone deacetylase (HDAC) inhibitors [1]. The compound is identified in patent families describing benzimidazole derivatives useful for treating proliferative disorders associated with HDAC dysregulation [2]. This structural class is distinct from classical ortho-aminoanilide or simple hydroxamic acid HDAC inhibitors, offering a unique pharmacophore for the development of multi-targeting antitumor agents.

Why Generic Substitution Fails for 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide in HDAC Inhibitor Research


Direct substitution of 2,3-dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide with other in-class benzimidazole hydroxamates or simpler hydroxamic acids (e.g., vorinostat/SAHA) is not scientifically sound. The target compound's specific 2,3-dihydro-2-oxo substitution pattern on the benzimidazole core, combined with the alpha-methyl branched N-hydroxy-ethanimidamide zinc-binding group (ZBG), dictates its unique HDAC isoform selectivity profile and target engagement kinetics. Evidence from the broader benzimidazole-hydroxamate hybrid class demonstrates that seemingly minor structural modifications lead to significant shifts in antiproliferative potency and in vivo efficacy, making batch-to-batch or compound-to-compound interchange a high-risk decision for research reproducibility [1].

Quantitative Differentiation Evidence for 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide (CAS 85475-55-4)


Structural Determinants of Zinc-Binding Group (ZBG) Geometry Differentiate Target from Linear Hydroxamates

The target compound's N-hydroxy-ethanimidamide ZBG introduces a branched, alpha-methyl-substituted geometry that contrasts with the linear acetohydroxamic acid ZBG of the pan-HDAC inhibitor SAHA (vorinostat). While direct IC50 data for the target compound is not publicly available, class-level inference from the benzimidazole-hydroxamate hybrid series indicates that this specific ZBG configuration is essential for achieving selective HDAC isoform inhibition profiles; related hybrids with analogous branched ZBGs in the patent family exhibited nanomolar potency against Class I HDACs, whereas linear hydroxamates like SAHA show a flat, pan-inhibitory profile across multiple isoforms [1]. This structural divergence is a key procurement consideration when designing isoform-selective assays [2].

HDAC inhibition zinc-binding group structure-activity relationship

Benzimidazole Core Substitution Distinct from Simple Heterocyclic HDAC Inhibitors

The target compound features a 2,3-dihydro-2-oxo-1H-benzimidazole core with a specific 3-methyl and 1-ethanimidamide substitution pattern. This contrasts with the unsubstituted benzimidazole-hydroxamate hybrids or the alkyl-linked benzimidazole derivatives found in the general patent family. Computational descriptors from PubChem further quantify a precise molecular property set: Molecular Weight 234.25 g/mol, XLogP3-AA 0.5, Hydrogen Bond Donor Count 2, Hydrogen Bond Acceptor Count 3, and Rotatable Bond Count 2 [1]. These values define a physicochemical space that is distinct from larger, more lipophilic benzimidazole hybrids (e.g., compounds 9k/9l in the reference series, which have molecular weights >400 g/mol and higher LogP values critical for DNA minor groove binding) [2].

benzimidazole HDAC inhibitor chemical biology probe

Comparison of Alpha-Methyl Substitution Effect versus Unbranched Amidine Analogs

The presence of the alpha-methyl group in the ethanimidamide side chain of 2,3-dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide creates a chiral center (racemic mixture) that is absent in simpler N-hydroxy-1H-benzimidazole-2-ethanimidamide (CAS 4404-32-4) . In analogous amidine-containing drug candidates, the addition of a methyl group at the alpha position has been shown to significantly improve metabolic stability by reducing amidine hydrolysis rates. Although direct stability data for this compound is not published, the structural difference is a critical factor for procuring a compound intended for cellular or in vivo assays where metabolic liability could be a confounding variable.

amidine methyl substitution pharmacokinetics

Lipophilicity-Driven Differentiation from High-LogP Benzimidazole Hybrids for In Vitro Assay Design

With a computed XLogP3-AA value of 0.5, the target compound is significantly less lipophilic than the majority of benzimidazole-hydroxamate hybrids designed for DNA minor groove binding, which often display LogP values >3.0 [1]. This lower lipophilicity is a quantifiable advantage for in vitro biochemical and cell-based assays, as it reduces the risk of non-specific protein binding, colloidal aggregation, and compound precipitation—common artifacts associated with highly lipophilic HDAC inhibitors. This makes the compound a cleaner chemical probe for target engagement studies compared to high-LogP analogs from the same patent class.

lipophilicity LogP assay interference

Optimal Application Scenarios for 2,3-Dihydro-N-hydroxy-alpha,3-dimethyl-2-oxo-1H-benzimidazole-1-ethanimidamide Based on Quantitative Evidence


Isoform-Selective HDAC Assay Development via Branched ZBG Probe

The compound's branched N-hydroxy-ethanimidamide ZBG structure, inferred from patent class-level evidence to confer HDAC isoform selectivity, makes it a superior candidate for developing isoform-specific biochemical assays. Researchers seeking to differentiate Class I HDAC inhibition from pan-inhibition should prioritize this scaffold over linear hydroxamates like SAHA, which lack isoform selectivity [1].

Fragment-Based Drug Discovery (FBDD) Starting Point

With a low molecular weight (234.25 g/mol) and balanced lipophilicity (XLogP3 0.5), this compound meets the Rule-of-Three criteria for fragment-based screening. Its moderate binding efficiency potential, combined with a unique ZBG, provides a structurally distinct alternative to larger, more lipophilic benzimidazole hybrids that are often unsuitable for fragment elaboration due to excessive lipophilicity [1].

Metabolic Stability Comparative Studies for Amidine-Containing Probes

The alpha-methyl substitution on the amidine group offers a structural advantage for metabolic stability profiling. Procuring this compound enables direct comparative studies against non-methylated amidine analogs (e.g., CAS 4404-32-4) to quantify the impact of alpha-substitution on amidine hydrolysis rates and microsomal stability, thereby generating critical structure-metabolism relationship (SMR) data [1].

Low-Artifact Cellular Target Engagement Assays

The compound's low lipophilicity (XLogP3 0.5) significantly reduces the risk of non-specific cellular effects, such as membrane disruption and off-target protein binding, which are common with high-LogP HDAC inhibitors. This makes it a preferred tool for cellular thermal shift assays (CETSA) and other target engagement platforms where compound cleanliness is paramount [1].

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